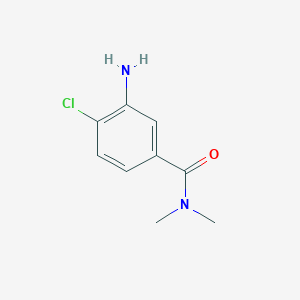

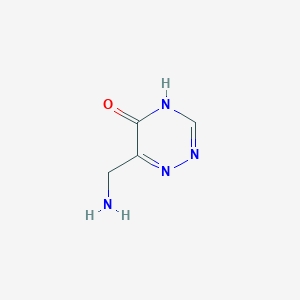

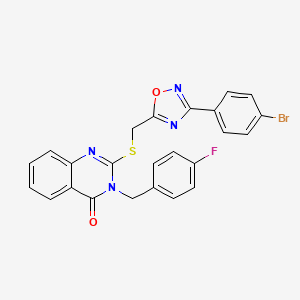

3-amino-4-chloro-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

1. Therapeutic and Pharmacological Effects

Chlorogenic acid (CGA), a compound structurally similar to 3-amino-4-chloro-N,N-dimethylbenzamide, exhibits a wide array of biological and pharmacological effects. It is naturally found in green coffee extracts and tea and has been recognized for its antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, among others. CGA's roles in modulating lipid metabolism and glucose, especially in metabolic-related disorders, highlight its therapeutic potential in treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA, evidenced by its ability to protect against chemical or lipopolysaccharide-induced injuries, and its hypocholesterolemic influence potentially arising from altered nutrient metabolism, underscore the compound's multifaceted therapeutic applications (Naveed et al., 2018).

2. Industrial Applications in Fine Organic Synthesis

Amino-1,2,4-triazoles, chemically related to this compound, serve as a fundamental raw material for the fine organic synthesis industry. These compounds, specifically 3- and 4-substituted amino-1,2,4-triazoles, are extensively used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the manufacturing of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, finding applications in applied sciences, biotechnology, energy, and chemistry. The review details the chemical reactions involved in the synthesis of these compounds and their extensive industrial applications, highlighting the significant role of amino-1,2,4-triazoles in the production of various agricultural and medical products (Nazarov et al., 2021).

3. In Vivo Biosynthesis for Pharmaceutical Production

Lanthipeptides, structurally similar to this compound, are a class of ribosomally synthesized and post-translationally modified peptides with significant potential in therapeutics. However, their complex chemical structures make their large-scale chemical synthesis economically challenging. Consequently, in vivo biosynthesis appears as a more feasible method for sustainable production, aiming at higher yields and well-characterized processes. This approach could be crucial for making lanthipeptides more accessible for clinical studies and pharmaceutical commercialization, underscoring the importance of understanding and optimizing the in vivo biosynthetic pathways for these bioactive compounds (Ongey & Neubauer, 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-amino-4-chloro-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXZBISDUNEGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-bromophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2759071.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)

![2-(methylsulfanyl)-5-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2759084.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)

![N-(2,5-dimethoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2759091.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2759092.png)